molecular formula C18H15BrN2O3S B11598531 N-(4-bromophenyl)-2-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]acetamide

N-(4-bromophenyl)-2-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]acetamide

Cat. No.: B11598531
M. Wt: 419.3 g/mol
InChI Key: VTQGDUTVQLFIPW-UHFFFAOYSA-N
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Description

“N-(4-bromophenyl)-2-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]acetamide” is a synthetic organic compound that belongs to the class of acetamides. This compound features a bromophenyl group, a phenylpyrrolidinone moiety, and a sulfanyl linkage, making it a molecule of interest in various fields of research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-bromophenyl)-2-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]acetamide” typically involves multi-step organic reactions. One common approach might include:

    Formation of the Pyrrolidinone Core: Starting with a phenyl-substituted pyrrolidinone, the core structure can be synthesized through a cyclization reaction involving an appropriate amine and a diketone.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated aromatic compound.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage can be formed through a thiolation reaction, where a thiol group is introduced to the acetamide backbone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidinone moiety, potentially converting them to alcohols.

    Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the pyrrolidinone ring.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions due to its unique structural features.

    Materials Science: Potential use in the development of novel materials with specific electronic or optical properties.

Biology

    Enzyme Inhibition: The compound could act as an inhibitor for certain enzymes, making it a candidate for drug development.

    Protein Binding: Its structural features may allow it to bind to specific proteins, influencing biological pathways.

Medicine

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals targeting specific diseases.

    Therapeutic Agents: May exhibit therapeutic properties such as anti-inflammatory or anticancer activities.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Polymer Science: Potential application in the synthesis of polymers with unique properties.

Mechanism of Action

The mechanism of action of “N-(4-bromophenyl)-2-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]acetamide” would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]acetamide
  • N-(4-fluorophenyl)-2-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]acetamide
  • N-(4-methylphenyl)-2-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]acetamide

Uniqueness

The presence of the bromophenyl group in “N-(4-bromophenyl)-2-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]acetamide” may confer unique electronic and steric properties, influencing its reactivity and interaction with biological targets. This distinguishes it from similar compounds with different substituents on the phenyl ring.

Properties

Molecular Formula

C18H15BrN2O3S

Molecular Weight

419.3 g/mol

IUPAC Name

N-(4-bromophenyl)-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanylacetamide

InChI

InChI=1S/C18H15BrN2O3S/c19-12-6-8-13(9-7-12)20-16(22)11-25-15-10-17(23)21(18(15)24)14-4-2-1-3-5-14/h1-9,15H,10-11H2,(H,20,22)

InChI Key

VTQGDUTVQLFIPW-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2)SCC(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

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